2-Butoxyquinoline-4-carbonitrile
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Overview
Description
2-Butoxyquinoline-4-carbonitrile is a chemical compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The structure of this compound includes a quinoline ring substituted with a butoxy group at the 2-position and a carbonitrile group at the 4-position.
Preparation Methods
The synthesis of quinoline derivatives, including 2-Butoxyquinoline-4-carbonitrile, can be achieved through various methods. Some common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This classical method involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Doebner-Miller Reaction: This involves the reaction of aniline with β-dicarbonyl compounds under acidic conditions.
Industrial production methods often focus on optimizing these reactions for higher yields and purity. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
2-Butoxyquinoline-4-carbonitrile undergoes various chemical reactions, including:
Substitution: The butoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include quinoline derivatives with different functional groups, which can be further utilized in various applications .
Scientific Research Applications
2-Butoxyquinoline-4-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Butoxyquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are crucial for DNA replication and cell division . This inhibition can result in the compound’s anticancer and antimicrobial activities .
Comparison with Similar Compounds
2-Butoxyquinoline-4-carbonitrile can be compared with other quinoline derivatives such as:
2-Butoxyquinoline-4-carboxylic acid: This compound has a carboxylic acid group instead of a carbonitrile group, leading to different chemical properties and applications.
2-Butoxyquinoline-4-amine: The amine group in this compound provides different reactivity and potential biological activities compared to the carbonitrile group.
Properties
CAS No. |
859929-66-1 |
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Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-butoxyquinoline-4-carbonitrile |
InChI |
InChI=1S/C14H14N2O/c1-2-3-8-17-14-9-11(10-15)12-6-4-5-7-13(12)16-14/h4-7,9H,2-3,8H2,1H3 |
InChI Key |
QYRIZYDYOGNHFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=NC2=CC=CC=C2C(=C1)C#N |
Origin of Product |
United States |
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